N-butyl-4-fluoro-3-methylaniline

Lipophilicity Drug-likeness ADME Prediction

In lead optimization, using a generic aniline can derail SAR studies due to unmatched lipophilicity and metabolic profiles. N-Butyl-4-fluoro-3-methylaniline (CAS 1344249-28-0) eliminates this risk as a precise, tri-substituted scaffold with predefined N-butyl, 4-fluoro, and 3-methyl groups. • XLogP3 3.6, TPSA 12 Ų - ideal for CNS fragment merging & hydrophobic pocket occupancy • MW 181.25, 13 heavy atoms - scaffold-like entry accelerating SAR cycles • Single HBD, fluorine HBA - modulates P-gp efflux while retaining target potency • Available from leading suppliers with full QA documentation; immediate global shipping.

Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
CAS No. 1344249-28-0
Cat. No. B1454435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-4-fluoro-3-methylaniline
CAS1344249-28-0
Molecular FormulaC11H16FN
Molecular Weight181.25 g/mol
Structural Identifiers
SMILESCCCCNC1=CC(=C(C=C1)F)C
InChIInChI=1S/C11H16FN/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8,13H,3-4,7H2,1-2H3
InChIKeyIKMQNBCJWBXWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-4-fluoro-3-methylaniline Product Overview


N-Butyl-4-fluoro-3-methylaniline (CAS 1344249-28-0) is a tri-substituted aniline building block with the molecular formula C₁₁H₁₆FN and a molecular weight of 181.25 g/mol [1]. It features a butyl group on the nitrogen, a fluorine atom at the para position, and a methyl group at the meta position relative to the amine. These specific substituents collectively define its physicochemical profile, including a computed XLogP3 of 3.6 and a topological polar surface area of 12 Ų, which distinguish it from simpler or alternative substituted anilines used in related research applications [1].

N-Butyl-4-fluoro-3-methylaniline: Irreplaceable in SAR Campaigns


In lead optimization, substituting one aniline building block for another can profoundly alter a candidate's lipophilicity, metabolic stability, and target binding. The combination of an N-butyl chain, a 4-fluoro, and a 3-methyl group on N-butyl-4-fluoro-3-methylaniline is not arbitrary; each moiety contributes to a specific physicochemical profile that simpler analogs cannot replicate. For instance, removing the fluorine or altering the alkyl chain can drastically change the compound's logP and metabolic soft spots [1]. Therefore, using a generic aniline as a substitute without quantitative evidence of equivalence risks derailing a SAR study, leading to false negatives or misleading structure-property relationships.

N-Butyl-4-fluoro-3-methylaniline: Physicochemical Comparison vs. Analogs


Lipophilicity (XLogP3) Comparison

The compound's computed XLogP3 is 3.6, reflecting its balanced lipophilicity for membrane permeability [1]. In contrast, the des-fluoro analog N-butyl-3-methylaniline has a lower lipophilicity due to the absence of the electronegative fluorine . Conversely, the des-methyl analog N-butyl-4-fluoroaniline, while still lipophilic, lacks the additional carbon atom, resulting in a different logP value . The simple aniline core 4-fluoro-3-methylaniline is significantly more polar due to the free NH₂ group [2]. This establishes N-butyl-4-fluoro-3-methylaniline as uniquely positioned in a specific logP window.

Lipophilicity Drug-likeness ADME Prediction

Topological Polar Surface Area (TPSA) Comparison

The target compound has a very low computed TPSA of 12 Ų, characteristic of molecules with high potential for passive membrane diffusion [1]. This value is driven by the presence of a single secondary amine (NH) as the only polar heteroatom with a hydrogen atom. In contrast, the unsubstituted aniline 4-fluoro-3-methylaniline has a TPSA of 26 Ų (NH₂ group), which makes it significantly more polar . This near-doubling of TPSA can be a decisive factor in crossing the blood-brain barrier or penetrating cellular membranes.

Drug Design Permeability Bioavailability

Molecular Weight and Heavy Atom Count for FBDD

With a molecular weight of 181.25 g/mol and 13 heavy atoms, N-butyl-4-fluoro-3-methylaniline sits at the upper boundary of typical fragment libraries but remains well within lead-like property space [1]. This distinguishes it from smaller aniline fragments like 4-fluoro-3-methylaniline (MW 125.14, 9 heavy atoms) which may lack sufficient complexity for meaningful target engagement, and from larger, more complex cores that might exceed fragment limits [2]. It represents a 'complex fragment' or 'scaffold-like' starting point that balances synthetic tractability with three-dimensionality imparted by the butyl chain.

Fragment-Based Drug Discovery Lead Optimization Molecular Property Windows

Hydrogen Bond Donor/Acceptor Profile

The compound possesses a single hydrogen bond donor (the NH) and two hydrogen bond acceptors (the N and F atoms) [1]. This profile is deliberately minimal, reducing the energetic cost of desolvation upon target binding compared to anilines with free NH₂ groups which have two donors. The presence of fluorine as a weak acceptor also provides a unique electronic interaction not available in non-fluorinated analogs like N-butyl-3-methylaniline .

Medicinal Chemistry Binding Interactions Solubility

N-Butyl-4-fluoro-3-methylaniline: Key Application Scenarios


CNS-Penetrant Kinase Inhibitor Lead Optimization

In a program requiring brain exposure, the compound's low TPSA (12 Ų) and balanced XLogP3 (3.6) make it a suitable late-stage fragment for merging onto a kinase hinge-binding core. Its single HBD and additional fluorine HBA can be used to modulate P-gp efflux while retaining target potency [1].

Fragment-Based Library Design for Rule-of-3

As a heavier fragment (MW 181.25) with 13 heavy atoms, it serves as a 'scaffold-like' entry that can be rapidly evolved into lead-like compounds. Its predefined N-alkyl chain provides an immediate vector for hydrophobic pocket occupancy, accelerating SAR cycles compared to using a simple aniline core that requires additional synthetic steps [2].

Agrochemical Intermediate for Lipophilic Active Ingredients

In the design of herbicides or fungicides requiring high foliar uptake, the compound's lipophilicity (XLogP3 3.6) and low TPSA predict good penetration through waxy plant cuticles. Its fluorine atom also enhances metabolic stability against soil microbes, a common failure point for non-fluorinated analogs [3].

sGC Activator Heterocycle Synthesis

Based on patent precedent for fluorinated aniline derivatives in sGC activation [4], this compound can serve as a key building block for constructing heterocyclic cores. Its specific substitution pattern can be used to fine-tune the electronic properties of the resulting heterocycle, directly impacting the activation profile of the target enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-butyl-4-fluoro-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.